molecular formula C24H20FNO5 B5399296 4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B5399296
M. Wt: 421.4 g/mol
InChI Key: OZAJQXCLPBLVET-LSDHQDQOSA-N
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Description

4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials often include 4-ethoxybenzoyl chloride, 2-fluorobenzaldehyde, and furan-2-carbaldehyde. The key steps in the synthesis may include:

    Aldol Condensation: Combining 4-ethoxybenzoyl chloride with 2-fluorobenzaldehyde under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with furan-2-carbaldehyde in the presence of a suitable catalyst.

    Hydroxylation: Introduction of the hydroxyl group at the appropriate position using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxybenzoyl)-5-(2-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
  • 4-(4-Methylbenzoyl)-5-(2-bromophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Uniqueness

4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is unique due to the presence of the ethoxy and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural differences can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5/c1-2-30-16-11-9-15(10-12-16)22(27)20-21(18-7-3-4-8-19(18)25)26(24(29)23(20)28)14-17-6-5-13-31-17/h3-13,21,27H,2,14H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAJQXCLPBLVET-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=CC=C4F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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